1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine is a member of the 1,2,4-triazole family, which is known for its diverse biological activities. This compound features a triazole ring substituted with a bromophenyl group and an amine functional group, making it a candidate for various scientific applications, particularly in medicinal chemistry. The presence of the bromine atom enhances its potential for biological activity due to its ability to participate in electronic interactions and influence the compound's pharmacokinetic properties.
The compound can be synthesized through various chemical reactions involving starting materials that include bromophenyl derivatives and triazole precursors. Studies have demonstrated successful synthesis pathways and evaluated their biological relevance, particularly in antimicrobial and anticancer applications .
1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine is classified as a heterocyclic compound due to the presence of the triazole ring. It is further categorized under triazole derivatives, which are widely researched for their pharmacological properties.
The synthesis of 1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine can be achieved through several methods:
The reactions often require careful control of temperature and reaction time to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of 1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine consists of:
The molecular formula is C10H10BrN5, with a molecular weight of approximately 284.13 g/mol. The structure can be visualized using computational chemistry software or through crystallographic data obtained from X-ray diffraction studies.
1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine participates in various chemical reactions:
These reactions are typically facilitated by adjusting pH levels or employing catalysts to enhance reaction rates and yields. The stability of the triazole ring under different conditions also plays a crucial role in determining reaction pathways.
The mechanism of action for 1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine primarily involves its interaction with biological targets:
Quantitative structure–activity relationship studies indicate that modifications on the bromophenyl moiety can significantly affect biological potency .
Spectroscopic methods (e.g., infrared spectroscopy) reveal characteristic functional groups, confirming the presence of amine and triazole functionalities.
The 1,2,4-triazole ring system (C₂H₃N₃) represents a privileged scaffold in medicinal chemistry due to its versatile physicochemical properties and broad spectrum of biological activities. This five-membered heterocycle exists in two tautomeric forms (1H- and 4H-), with the 1H-tautomer exhibiting greater thermodynamic stability [3] [10]. The distinct electronic distribution across the ring system enables multiple binding interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking, facilitating high-affinity receptor binding [5] [10]. The structural mimicry of carboxylic acids, amides, and esters further enhances its utility as a bioisostere in rational drug design [3] [6].
Clinically, 1,2,4-triazole forms the core structure of numerous FDA-approved drugs spanning therapeutic categories:
The metabolic stability of the triazole ring contributes to favorable pharmacokinetic profiles, while its synthetic accessibility enables diverse structural modifications. These derivatives are typically synthesized via cyclization of thiosemicarbazides, reactions of acylhydrazides with orthoesters, or copper-catalyzed azide-alkyne cycloadditions (for 1,4-disubstituted variants) [8] [10]. This synthetic flexibility allows medicinal chemists to optimize target affinity, selectivity, and drug-like properties through strategic substitution patterns, as exemplified by the structural optimization leading from first-generation imidazole antifungals to modern triazole-based agents with reduced toxicity and improved bioavailability [3] [5].
Table 1: Fundamental Characteristics of 1-[(3-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine
Property | Value/Description | Source |
---|---|---|
IUPAC Name | 1-[(3-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine | [1] |
Molecular Formula | C₉H₉BrN₄ | [1] |
PubChem CID | 79542879 | [1] |
Core Pharmacophore | 1,2,4-Triazole | [3] [10] |
Key Structural Features | 3-Bromobenzyl substitution at N1; amino group at C3 | [1] |
Tautomeric Forms | 1H-1,2,4-triazole (predominant) | [3] [10] |
The structural architecture of 1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine features critical pharmacophoric elements: the triazole core provides hydrogen-bonding capability, the 3-bromobenzyl group contributes hydrophobic character and potential halogen bonding interactions, and the C3-amino group serves as a hydrogen bond donor/acceptor. These features are strategically leveraged in the design of bioactive analogues targeting cancer and microbial pathogens.
Anticancer Analogues:Betulin-derived 1,2,4-triazole hybrids exemplify the therapeutic potential of structural frameworks related to the target compound. Bet-TZ1 and Bet-TZ3 (bearing 1,2,4-triazole substituents at C30) demonstrated potent cytotoxicity against melanoma (A375), breast (MCF-7), and colorectal (HT-29) cancer cell lines. Bet-TZ1 exhibited IC₅₀ values of 22.41-46.92 μM after 48 hours, significantly lower than the parent betulin, with the strongest activity against A375 melanoma cells. Mechanistic studies revealed these compounds induce caspase-9-mediated apoptosis and effectively inhibit cancer cell migration [9]. The incorporation of the triazole moiety enhanced aqueous solubility and target affinity compared to the natural triterpenoid precursor.
Table 2: Anticancer 1,2,4-Triazole Analogues Structurally Related to Target Compound
Compound | Structural Features | Biological Activity | Mechanistic Insight |
---|---|---|---|
Bet-TZ1 | Betulin-C30-linked 1,2,4-triazole | IC₅₀: 22.41 μM (A375, 48h) | Caspase-9 activation; inhibits cell migration |
Bet-TZ3 | Modified betulin-triazole conjugate | IC₅₀: 34.34 μM (A375) | Apoptosis induction |
Compound 17* | Fused-heterocycle triazole derivative | Broad-spectrum vs. Candida, Cryptococcus, Aspergillus | Overcomes fluconazole resistance |
Voriconazole Analog 15 | Morpholine side chain | MIC₈₀: 0.0156–0.5 μg/mL (10 fungal pathogens) | CYP51 inhibition |
*From [3]
Antimicrobial Analogues:1,2,4-Triazole derivatives manifest significant antimicrobial effects through diverse mechanisms:
Table 3: Antimicrobial 1,2,4-Triazole Analogues with Structural Similarities
Compound Class/Example | Target Pathogens | Potency | Key SAR Findings |
---|---|---|---|
Acridone-triazoles (1a,1e) | Staphylococcus aureus | MIC: 10.11-12.31 μg/mL | ortho-Methylphenyl enhances activity |
DHA-chalcone-triazoles (4j) | Escherichia coli | MIC: 0.0030 μM/mL | Bromo/methoxy on aryl ring optimal |
Urea-triazole-amide (5) | Staphylococcus aureus | MIC: 0.0279 μmol/mL | Trifluoromethyl boosts potency |
Fluconazole derivatives (13e) | Candida albicans | MIC₈₀: 0.0039 μg/mL | 2/3-Cl on benzyl side chain optimal |
Isoxazole-ravuconazole (14a) | Resistant fungal isolates | Superior to ravuconazole | Isoxazole maintains oral bioavailability |
The structure-activity relationships (SAR) emerging from these studies highlight crucial molecular determinants for bioactivity:
Molecular docking studies consistently position the 1,2,4-triazole ring within enzyme active sites: coordinated with heme iron in CYP51, engaged in π-stacking with Phe residues in DHFR, or forming hydrogen bonds with DNA gyrase [2] [3] [10]. These interactions validate the pharmacophoric centrality of the triazole scaffold in analogues structurally related to 1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: